molecular formula C10H14BrN3O3S B7355596 [(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No. B7355596
M. Wt: 336.21 g/mol
InChI Key: BUTILRRZGOYNBI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have also been extensively studied.

Mechanism of Action

The mechanism of action of [(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes or proteins involved in disease progression. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antiviral activity. Additionally, it has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. Additionally, it exhibits significant activity against various diseases, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on [(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol. One direction is to further investigate its mechanism of action to better understand how it exhibits its activity against various diseases. Additionally, more research is needed to investigate its potential applications in drug development. Another direction is to explore the use of this compound in combination with other drugs to enhance its activity and reduce potential side effects. Finally, more research is needed to investigate the potential toxicity of this compound to ensure its safety for human use.

Synthesis Methods

[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can be synthesized using various methods. One of the most common methods is the reaction of 5-bromo-2-methylsulfonylpyrimidine-4-carbaldehyde with (R)-2-pyrrolidinemethanol in the presence of a suitable catalyst. The product obtained is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant activity against various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O3S/c1-18(16,17)10-12-5-8(11)9(13-10)14-4-2-3-7(14)6-15/h5,7,15H,2-4,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTILRRZGOYNBI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N2CCCC2CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N2CCC[C@@H]2CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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